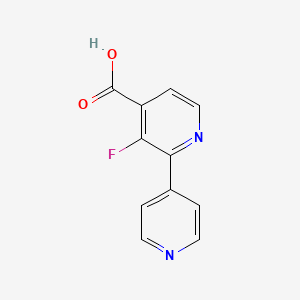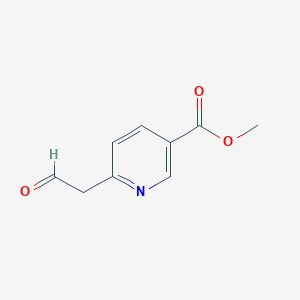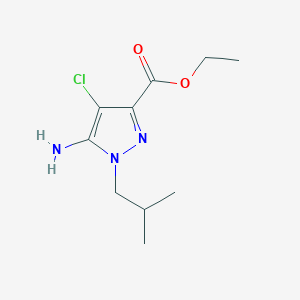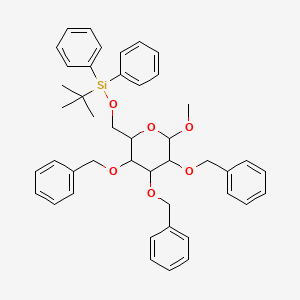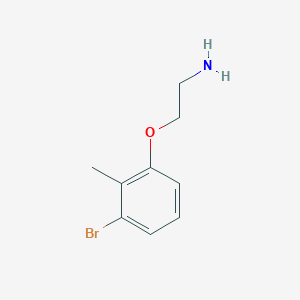![molecular formula C13H26O5Si B12072371 3-[Tert-butyl(dimethyl)silyl]oxy-5-ethoxy-5-oxopentanoic acid](/img/structure/B12072371.png)
3-[Tert-butyl(dimethyl)silyl]oxy-5-ethoxy-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (S)-3-(tert-butyldimethylsiloxy)glutarate is an organic compound that features a glutarate backbone with an ethyl ester group and a tert-butyldimethylsiloxy group. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules due to its functional groups that can undergo various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-3-(tert-butyldimethylsiloxy)glutarate typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride. The reaction is carried out in the presence of a base such as imidazole or triethylamine to facilitate the formation of the silyl ether. The glutarate backbone is then esterified with ethanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and scalability. Flow microreactor systems are particularly advantageous as they provide better control over reaction conditions, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl (S)-3-(tert-butyldimethylsiloxy)glutarate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ester or silyl ether groups.
Substitution: Nucleophilic substitution reactions can replace the silyl ether group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Ethyl (S)-3-(tert-butyldimethylsiloxy)glutarate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the preparation of biologically active molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (S)-3-(tert-butyldimethylsiloxy)glutarate involves its ability to undergo various chemical transformations. The tert-butyldimethylsiloxy group acts as a protecting group, allowing selective reactions at other functional sites. The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, which can then participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (S)-3-(tert-butyldimethylsiloxy)butyrate
- Ethyl (S)-3-(tert-butyldimethylsiloxy)propionate
- Ethyl (S)-3-(tert-butyldimethylsiloxy)acetate
Uniqueness
Ethyl (S)-3-(tert-butyldimethylsiloxy)glutarate is unique due to its glutarate backbone, which provides additional functional sites for chemical reactions compared to similar compounds with shorter carbon chains. This makes it particularly useful in the synthesis of more complex molecules .
Properties
Molecular Formula |
C13H26O5Si |
|---|---|
Molecular Weight |
290.43 g/mol |
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-5-ethoxy-5-oxopentanoic acid |
InChI |
InChI=1S/C13H26O5Si/c1-7-17-12(16)9-10(8-11(14)15)18-19(5,6)13(2,3)4/h10H,7-9H2,1-6H3,(H,14,15) |
InChI Key |
DUMCZOGDSYDSBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(CC(=O)O)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




